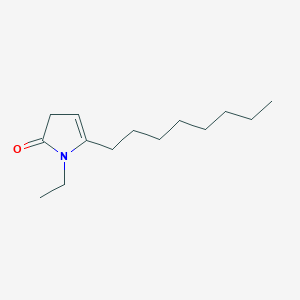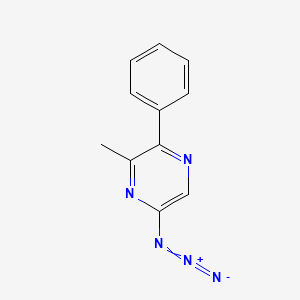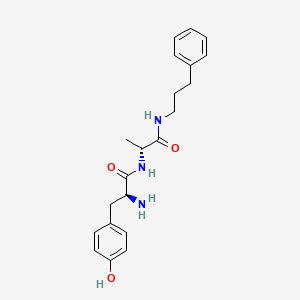
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide is a synthetic peptide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is characterized by the presence of a tyrosine residue linked to a phenylpropyl group and an alaninamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds or other functional groups.
Substitution: The aromatic ring of the phenylpropyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of amide bonds can produce amines.
科学的研究の応用
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel materials and as a building block for more complex molecules.
作用機序
The mechanism of action of L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide involves its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, while the phenylpropyl group can enhance hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-Acetyl-O-phosphono-L-tyrosyl-N-(3-phenylpropyl)-L-norvalinamide
- L-Alaninamide,3,5-dimethoxy-O-methyl-N-(1-oxo-3-phenylpropyl)-L-tyrosyl-N-[(1R)-1-borono-3-methylbutyl]
Uniqueness
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
80705-44-8 |
|---|---|
分子式 |
C21H27N3O3 |
分子量 |
369.5 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C21H27N3O3/c1-15(20(26)23-13-5-8-16-6-3-2-4-7-16)24-21(27)19(22)14-17-9-11-18(25)12-10-17/h2-4,6-7,9-12,15,19,25H,5,8,13-14,22H2,1H3,(H,23,26)(H,24,27)/t15-,19+/m1/s1 |
InChIキー |
CXYKKPSGJGNANU-BEFAXECRSA-N |
異性体SMILES |
C[C@H](C(=O)NCCCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


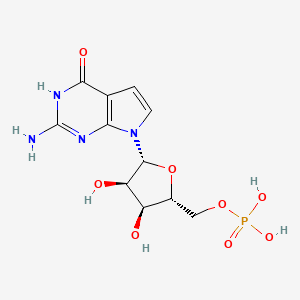

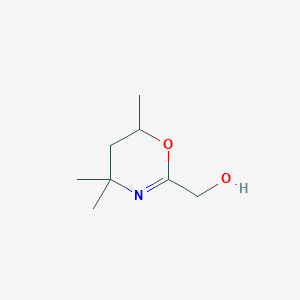

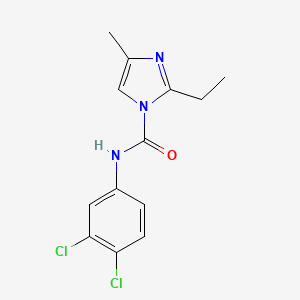

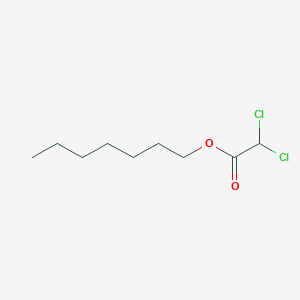
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
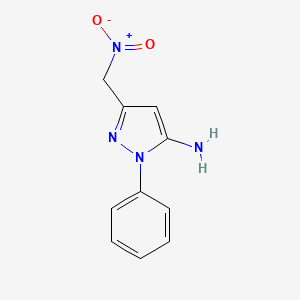
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)

